molecular formula C20H32O4 B1258195 hepoxilin B3

hepoxilin B3

Cat. No.: B1258195
M. Wt: 336.5 g/mol
InChI Key: DWNBPRRXEVJMPO-RNGYDEEPSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

hepoxilin B3, also known as this compound, is a bioactive lipid derived from arachidonic acid. It is part of the hepoxilin family, which are eicosanoids involved in various physiological and pathological processes. This compound is characterized by its unique structure, which includes a hydroxy group at the 10th position, an epoxy group between the 11th and 12th positions, and three double bonds at the 5Z, 8Z, and 14Z positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hepoxilin B3 typically involves the epoxidation of arachidonic acid followed by hydroxylation. The reaction conditions often require the use of specific catalysts and reagents to ensure the correct stereochemistry of the product. For instance, the use of m-chloroperbenzoic acid (m-CPBA) can facilitate the epoxidation step, while hydroxylation can be achieved using osmium tetroxide (OsO4) or similar reagents .

Industrial Production Methods

Industrial production of this compound may involve biotechnological approaches, such as the use of genetically engineered microorganisms that can produce the compound through metabolic pathways. These methods are advantageous due to their efficiency and the ability to produce large quantities of the compound with high purity .

Chemical Reactions Analysis

Types of Reactions

hepoxilin B3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives can have different biological activities and applications .

Scientific Research Applications

hepoxilin B3 has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of hepoxilin B3 involves its interaction with specific molecular targets and pathways. It acts as a signaling molecule, modulating the activity of enzymes and receptors involved in inflammation and cell proliferation. The compound can influence the production of other eicosanoids and interact with pathways such as the arachidonic acid cascade .

Comparison with Similar Compounds

Similar Compounds

  • 10-hydroxy-11S,12S-epoxy-5Z,8Z,14Z,17Z-eicosatetraenoic acid
  • 11,12-epoxy-5Z,8Z,14Z-eicosatrienoic acid
  • 20-hydroxy-5Z,8Z,11Z,14Z-eicosatetraenoic acid

Uniqueness

hepoxilin B3 is unique due to its specific stereochemistry and the presence of both hydroxy and epoxy functional groups. This combination of features gives it distinct biological activities and makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C20H32O4

Molecular Weight

336.5 g/mol

IUPAC Name

(5Z,8Z)-10-hydroxy-10-[(2S,3S)-3-[(Z)-oct-2-enyl]oxiran-2-yl]deca-5,8-dienoic acid

InChI

InChI=1S/C20H32O4/c1-2-3-4-5-9-12-15-18-20(24-18)17(21)14-11-8-6-7-10-13-16-19(22)23/h6-7,9,11-12,14,17-18,20-21H,2-5,8,10,13,15-16H2,1H3,(H,22,23)/b7-6-,12-9-,14-11-/t17?,18-,20-/m0/s1

InChI Key

DWNBPRRXEVJMPO-RNGYDEEPSA-N

SMILES

CCCCCC=CCC1C(O1)C(C=CCC=CCCCC(=O)O)O

Isomeric SMILES

CCCCC/C=C\C[C@H]1[C@@H](O1)C(/C=C\C/C=C\CCCC(=O)O)O

Canonical SMILES

CCCCCC=CCC1C(O1)C(C=CCC=CCCCC(=O)O)O

Synonyms

10-hydroxy-11,12-epoxyeicosa-5,8,14-trienoic acid
EPHETA
erythro-hepoxilin B3
hepoxilin B
hepoxilin B3
threo-hepoxilin B3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
hepoxilin B3
Reactant of Route 2
hepoxilin B3
Reactant of Route 3
hepoxilin B3
Reactant of Route 4
hepoxilin B3
Reactant of Route 5
hepoxilin B3
Reactant of Route 6
hepoxilin B3

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.